(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)methanone
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Overview
Description
This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing various derivatives incorporating thiophene and pyrazole moieties. These methods often aim to create compounds with potential for further biological or chemical property investigation. For instance, a study detailed the synthesis of bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives incorporating a thieno[2,3-b]thiophene moiety, showcasing the versatility of similar scaffolds in chemical synthesis (Mabkhot, Kheder, & Al-Majid, 2010).
Crystallographic Studies
Crystallographic studies of related compounds provide insights into the molecular structure and potential interactions of these molecules. For example, the structural analysis of a compound revealed by X-ray diffraction helped in understanding its crystal structure and potential for forming isomorphous structures (Sun et al., 2017).
Biological Activities
Several studies have investigated the biological activities of compounds with thiophene and pyrazole cores, suggesting potential applications in antimicrobial and anticancer therapies. Novel pyrazole derivatives have shown promise as antimicrobial and anticancer agents, with some compounds exhibiting higher activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study highlighted the solvent-free synthesis of benzofuran-2-yl methanones with antibacterial and antifungal activities, demonstrating the therapeutic potential of such structures (Ashok et al., 2017).
Molecular Docking and Enzyme Inhibition
The investigation of enzyme inhibitory activities through molecular docking studies is a common application of chemically synthesized compounds. For example, thiazol-5-yl derivatives exhibited inhibitory activities against key enzymes, suggesting their potential as leads for developing therapeutic agents (Shahana & Yardily, 2020).
Future Directions
Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . As the world’s population continues to increase, there is an urgent requirement for scientists to design and discover new drug molecules . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS2/c1-12-18(25-14-8-4-3-5-9-14)13(2)23(22-12)20(24)19-17(21)15-10-6-7-11-16(15)26-19/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBXWTNSCDSWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=C(C3=CC=CC=C3S2)Cl)C)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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